Neopentyl glycol diglycidyl ether
Overview
Description
Neopentyl glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family. It is a colorless liquid with the chemical formula C₁₁H₂₀O₄ and a molar mass of 216.275 g/mol . This compound is primarily used as a reactive diluent in epoxy resins, which helps in modifying their viscosity and properties .
Preparation Methods
Neopentyl glycol diglycidyl ether is synthesized through a two-step process involving neopentyl glycol and epichlorohydrin. The first step is the reaction of neopentyl glycol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin. This is followed by a dehydrochlorination step using sodium hydroxide, resulting in the formation of this compound . The industrial production method involves similar steps, ensuring the removal of by-products such as water and sodium chloride .
Chemical Reactions Analysis
Neopentyl glycol diglycidyl ether undergoes various chemical reactions, including:
Cationic Polymerization: This reaction involves the opening of the oxirane rings in the presence of cationic initiators, leading to the formation of polymer chains.
Esterification: The compound reacts with oxoacids and carboxylic acids to form esters and water.
Reaction with Alcohols: It reacts with alcohols to form ethers, although the ether groups in this compound are relatively unreactive.
Common reagents used in these reactions include cationic initiators, oxoacids, and carboxylic acids. The major products formed from these reactions are polymers and esters .
Scientific Research Applications
Neopentyl glycol diglycidyl ether has a wide range of applications in scientific research and industry:
Adhesives: It enhances the properties of soy-based adhesives, improving their water resistance and reducing brittleness.
Polymer Composites: It is used in silicone rubber composites to improve dielectric and mechanical properties.
Gel Polymer Electrolytes: It is used as a monomer to synthesize gel polymer electrolytes for lithium-ion batteries.
Mechanism of Action
The primary mechanism of action of neopentyl glycol diglycidyl ether involves the opening of its oxirane rings during cationic polymerization. This reaction leads to the formation of polymer chains, which enhance the mechanical properties and stability of the resulting materials . The molecular targets and pathways involved include the interaction of the oxirane groups with cationic initiators, leading to polymerization .
Comparison with Similar Compounds
Neopentyl glycol diglycidyl ether is unique due to its low viscosity, excellent reactivity, and cross-linking properties. Similar compounds include:
Bisphenol A Diglycidyl Ether: Commonly used in epoxy resins but has higher viscosity and different mechanical properties.
Cyclohexanedimethanol Diglycidyl Ether: Used in similar applications but has different reactivity and mechanical properties.
Glycidol: Another glycidyl ether with different applications and properties
This compound stands out due to its ability to improve the mechanical properties and stability of epoxy resins and other polymer composites .
Properties
IUPAC Name |
2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-11(2,7-12-3-9-5-14-9)8-13-4-10-6-15-10/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUJXBLDYVELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1CO1)COCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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DSSTOX Substance ID |
DTXSID8025707 | |
Record name | Neopentyl glycol diglycidyl ether | |
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Molecular Weight |
216.27 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Neopentyl glycol diglycidyl ether is a clear liquid. (NTP, 1992), Liquid; NKRA, Clear liquid; [CAMEO] Colorless liquid with an irritating odor; [Brenntag MSDS], LIQUID. | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Record name | Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis- | |
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Record name | Neopentyl glycol diglycidyl ether | |
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Flash Point |
greater than 200 °F (NTP, 1992), 88 °C o.c. | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Solubility |
5 to 10 mg/mL at 68.9 °F (NTP, 1992) | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Density |
Relative density (water = 1): 1.07 | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Vapor Density |
Relative vapor density (air = 1): 7.5 | |
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CAS No. |
17557-23-2, 54847-49-3 | |
Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Record name | Neopentyl glycol diglycidyl ether | |
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Record name | Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis- | |
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Record name | 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane | |
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Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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